3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one
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Overview
Description
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromen-2-one core and the subsequent attachment of the decahydroisoquinoline moiety. Common synthetic routes may involve the use of starting materials such as 4-methyl-7-hydroxy-2H-chromen-2-one and 2-methylphenylmethanol, followed by various coupling reactions and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may yield alcohols .
Scientific Research Applications
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE include other chromen-2-one derivatives and decahydroisoquinoline-containing compounds. Examples include:
- 4-Hydroxy-2-quinolones
- 3,4-Dihydroisoquinolinones
- Quinoline derivatives .
Uniqueness
This compound’s unique structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C30H35NO5 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-4-methyl-7-[(2-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C30H35NO5/c1-20-7-3-4-8-22(20)19-35-24-10-11-25-21(2)26(29(33)36-27(25)17-24)12-13-28(32)31-16-15-30(34)14-6-5-9-23(30)18-31/h3-4,7-8,10-11,17,23,34H,5-6,9,12-16,18-19H2,1-2H3 |
InChI Key |
IWVZTIPMCCRSSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=C(C(=O)O3)CCC(=O)N4CCC5(CCCCC5C4)O)C |
Origin of Product |
United States |
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